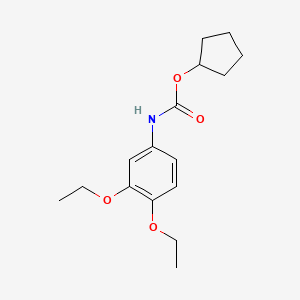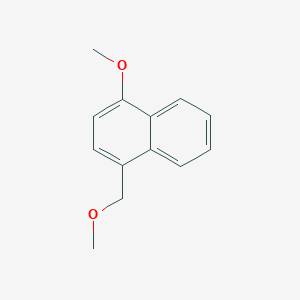![molecular formula C11H11F3NO4P B14304798 Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate CAS No. 112927-53-4](/img/structure/B14304798.png)
Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate is an organophosphorus compound that features a phosphonate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate typically involves the reaction of dimethyl phosphite with an appropriate benzoyl trifluoroethanimidoyl precursor. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to control reaction parameters such as temperature and pressure more precisely .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonate oxides or reduction to form phosphonates.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Produces the corresponding phosphonic acid and alcohol.
Substitution: Yields substituted phosphonates.
Oxidation: Forms phosphonate oxides.
Aplicaciones Científicas De Investigación
Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a bioisostere for phosphate groups in drug design.
Materials Science: Utilized in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate involves its interaction with molecular targets through its phosphonate ester group. This group can form stable complexes with metal ions and enzymes, influencing various biochemical pathways . The compound’s trifluoroethanimidoyl moiety also contributes to its reactivity and binding affinity .
Comparación Con Compuestos Similares
- Dimethyl phosphonate
- Diethyl phosphonate
- Diphenyl phosphonate
Comparison: Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate is unique due to its trifluoroethanimidoyl group, which imparts distinct electronic and steric properties compared to other phosphonates. This makes it more reactive and suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
112927-53-4 |
|---|---|
Fórmula molecular |
C11H11F3NO4P |
Peso molecular |
309.18 g/mol |
Nombre IUPAC |
N-(1-dimethoxyphosphoryl-2,2,2-trifluoroethylidene)benzamide |
InChI |
InChI=1S/C11H11F3NO4P/c1-18-20(17,19-2)10(11(12,13)14)15-9(16)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
KIQDUUKPFBELHZ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=NC(=O)C1=CC=CC=C1)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
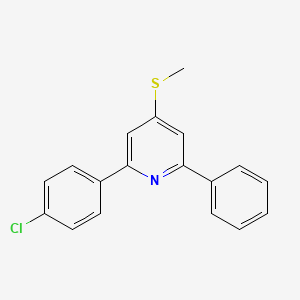
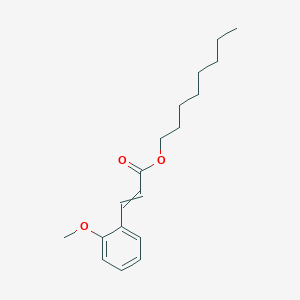
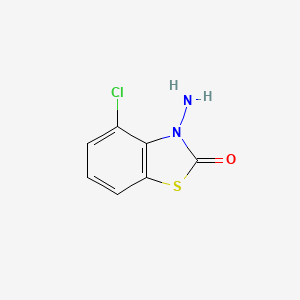
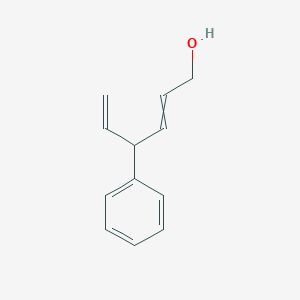
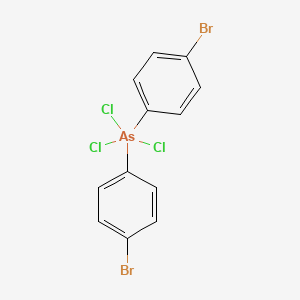
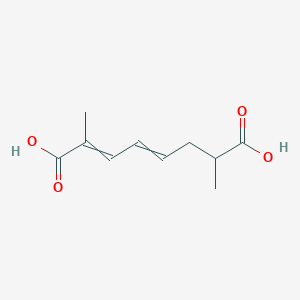
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
